Chlorine monoxide

Cl2O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl2O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in carbon tetrachloride

Canonical SMILES

Molecular Structure and Bonding Characteristics

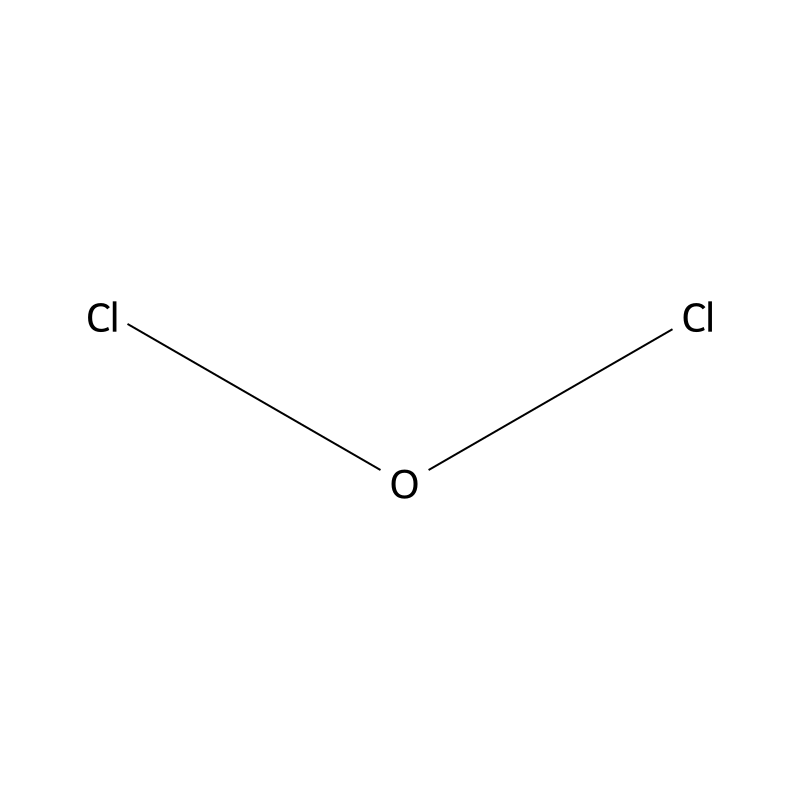

Chlorine monoxide exists in two distinct molecular forms with fundamentally different structural characteristics. The first form, dichlorine monoxide (Cl₂O), represents a stable molecular compound with the chemical formula Cl₂O and molecular weight of 86.905 daltons [1] [23]. The molecule exhibits a bent angular geometry according to Valence Shell Electron Pair Repulsion theory, with oxygen serving as the central atom [27] [29]. The molecular structure consists of two chlorine atoms bonded to a central oxygen atom through single covalent bonds, with the oxygen atom maintaining two lone pairs of electrons [29] [35].

The International Union of Pure and Applied Chemistry designation for this compound is chloro hypochlorite, while the systematic name is oxygen dichloride [1] [11]. The molecular geometry demonstrates tetrahedral electron geometry when considering lone pairs, but the molecular shape is bent due to the presence of two lone pairs on the central oxygen atom [27] [28]. The experimental bond angle measures approximately 110.9 degrees, which deviates from the ideal tetrahedral angle of 109.5 degrees due to lone pair repulsion effects [27] [35].

The second form involves the chlorine monoxide radical (ClO- ), which represents a distinct chemical species with the molecular formula ClO and molecular weight of 51.452 daltons [4]. This radical species plays a crucial role in atmospheric chemistry processes and exhibits different bonding characteristics compared to dichlorine monoxide [3] [4]. The radical contains an unpaired electron, which according to molecular orbital theory is primarily localized on the oxygen atom rather than the chlorine atom [33].

The bonding in dichlorine monoxide involves polar covalent bonds between chlorine and oxygen atoms. The electronegativity difference between chlorine and oxygen results in partial charges, with oxygen bearing a partial negative charge and chlorine atoms bearing partial positive charges [5]. The molecule exhibits a dipole moment due to its bent geometry and the electronegativity differences between the constituent atoms [27] [29].

Physical Properties of Chlorine Monoxide

Phase Transitions: Melting and Boiling Points

Dichlorine monoxide exhibits well-characterized phase transition temperatures that have been experimentally determined through multiple studies. The melting point of dichlorine monoxide occurs at -120.6°C (-185.1°F) [6]. Alternative measurements report the melting point as -116°C (-176.8°F) [7], indicating slight variations in experimental conditions or measurement techniques.

The boiling point of dichlorine monoxide has been consistently measured at 2.2°C (36.0°F) [6] [7]. This relatively low boiling point indicates that the compound exists as a gas under standard temperature and pressure conditions. The narrow temperature range between the melting and boiling points (approximately 122.8°C) demonstrates the compound's limited liquid phase stability range.

These phase transition data are critical for understanding the compound's behavior under various environmental conditions and its storage requirements. The compound must be maintained at temperatures below -80°C for storage as a liquid or solid state [6]. The Trouton constant for dichlorine monoxide has been calculated as 22.5, which provides insight into the entropy of vaporization relative to the boiling point [6].

| Property | Temperature (°C) | Temperature (°F) | Reference |

|---|---|---|---|

| Melting Point | -120.6 | -185.1 | [6] |

| Melting Point (Alternative) | -116 | -176.8 | [7] |

| Boiling Point | 2.2 | 36.0 | [6] [7] |

| Storage Temperature | < -80 | < -112 | [6] |

Color, Odor, and Physical Appearance

Dichlorine monoxide presents distinctive visual and olfactory characteristics that facilitate its identification. The compound appears as a yellowish-brown gas under normal atmospheric conditions [6]. At room temperature, it exists as a brownish-yellow gas that demonstrates notable color intensity [11]. These color properties result from electronic transitions within the molecular structure that absorb specific wavelengths of visible light.

The compound exhibits a disagreeable, penetrating odor that is characteristic of chlorine-containing oxidizing agents [6]. This strong odor serves as an important indicator of the compound's presence and concentration in gaseous form. The penetrating nature of the odor reflects the compound's reactivity with biological tissues and its potential for detection at relatively low concentrations.

The physical appearance of dichlorine monoxide varies with its phase state. In gaseous form, it maintains its characteristic yellowish-brown coloration with high visibility even at moderate concentrations. When condensed to liquid or solid states at appropriate temperatures, the compound retains its distinctive coloration, though the intensity may vary with phase density and optical path length [6].

The visual and olfactory properties of dichlorine monoxide are directly related to its chemical reactivity and molecular structure. The color arises from electronic transitions between molecular orbitals, while the penetrating odor results from the compound's interaction with moisture and organic compounds in the nasal passages [6] [11].

Volatility and Stability Parameters

Dichlorine monoxide demonstrates significant volatility characteristics that influence its handling and storage requirements. The compound exhibits decomposition at moderate rates at room temperature, indicating inherent thermal instability [6]. This decomposition follows second-order reaction kinetics at elevated temperatures between 100-140°C, with an observable induction period preceding the main decomposition reaction [6].

The volatility of dichlorine monoxide is evidenced by its low boiling point of 2.2°C, which results in rapid evaporation at ambient temperatures [6] [7]. This high volatility necessitates careful handling procedures and appropriate containment systems to prevent atmospheric release. The compound's vapor pressure characteristics demonstrate its tendency to exist predominantly in the gaseous phase under normal environmental conditions.

Thermal stability studies reveal that dichlorine monoxide undergoes both photochemical and thermal decomposition processes [6]. The thermal decomposition mechanism involves breaking of the chlorine-oxygen bonds, leading to the formation of elemental chlorine and oxygen species. The photochemical decomposition occurs when the compound is exposed to ultraviolet radiation, resulting in similar decomposition products through different mechanistic pathways.

The stability parameters of dichlorine monoxide are critically dependent on temperature, pressure, and the presence of catalytic surfaces. The compound demonstrates enhanced stability at lower temperatures, which explains the requirement for sub-zero storage conditions [6]. Contact with organic matter results in explosive decomposition, indicating extreme reactivity toward organic compounds [6].

| Stability Parameter | Value/Description | Reference |

|---|---|---|

| Decomposition Temperature Range | 100-140°C | [6] |

| Reaction Order | Second-order | [6] |

| Storage Stability | Below -80°C | [6] |

| Volatility | High (bp 2.2°C) | [6] [7] |

Thermodynamic Properties

Heat of Formation

The standard enthalpy of formation for dichlorine monoxide has been critically evaluated and established through comprehensive thermochemical studies. The standard enthalpy of formation (ΔfH°) for gaseous dichlorine monoxide at 298.15 K is 87.86 kJ/mol [23]. This value represents the energy change associated with the formation of one mole of dichlorine monoxide from its constituent elements in their standard states.

The positive value of the heat of formation indicates that dichlorine monoxide is thermodynamically less stable than its constituent elements in their standard states. This endothermic formation process reflects the energy required to form the chlorine-oxygen bonds while breaking the stronger diatomic chlorine and oxygen bonds present in the elemental forms.

For the chlorine monoxide radical (ClO- ), thermodynamic studies have provided additional formation enthalpy data. The enthalpy of formation for chlorine peroxide (ClOOCl), which is closely related to the chlorine monoxide system, has been calculated as 130.0 ± 0.6 kJ/mol at 298 K [16]. This value provides important reference data for understanding the thermodynamic relationships within the chlorine-oxygen system.

The formation enthalpy data are essential for calculating reaction enthalpies, equilibrium constants, and predicting the thermodynamic feasibility of various chemical processes involving dichlorine monoxide [23]. These values have been incorporated into standard thermochemical databases and are regularly used in atmospheric chemistry modeling and industrial process design.

| Compound | ΔfH° (kJ/mol) | Temperature (K) | Reference |

|---|---|---|---|

| Cl₂O (gas) | 87.86 | 298.15 | [23] |

| ClOOCl | 130.0 ± 0.6 | 298 | [16] |

Heat of Vaporization

The heat of vaporization for dichlorine monoxide represents the energy required to convert the liquid phase to the gaseous phase at constant temperature and pressure. While specific experimental values for the heat of vaporization are limited in the available literature, the Trouton constant of 22.5 provides insight into the vaporization behavior [6].

The Trouton constant relates the entropy of vaporization to the normal boiling point and can be used to estimate the heat of vaporization using the relationship ΔHvap = Trouton constant × Tb, where Tb is the boiling point in Kelvin [6]. For dichlorine monoxide with a boiling point of 2.2°C (275.35 K), this relationship provides valuable thermodynamic information.

The relatively low Trouton constant of 22.5 suggests that dichlorine monoxide exhibits normal liquid behavior without significant molecular association or dissociation during the vaporization process [6]. This value is consistent with simple molecular liquids and indicates that the intermolecular forces in liquid dichlorine monoxide are primarily van der Waals interactions rather than hydrogen bonding or other strong intermolecular attractions.

The vaporization characteristics of dichlorine monoxide are important for understanding its phase behavior, vapor pressure relationships, and environmental fate. The compound's tendency to readily vaporize at ambient temperatures influences its atmospheric lifetime and distribution patterns in environmental systems.

Entropy and Free Energy Calculations

The standard entropy of dichlorine monoxide provides fundamental thermodynamic information about the molecular disorder and energy distribution within the system. The standard entropy (S°) for gaseous dichlorine monoxide at 1 bar pressure and 298.15 K is 267.89 J/(mol·K) [23]. This entropy value reflects the translational, rotational, and vibrational contributions to the molecular motion in the gaseous state.

The entropy value for dichlorine monoxide is consistent with triatomic molecules of similar molecular weight and structural characteristics. The relatively high entropy reflects the significant degrees of freedom available to the bent triatomic molecule, including three translational modes, three rotational modes, and three vibrational modes [23].

Free energy calculations for dichlorine monoxide can be performed using the standard thermodynamic relationship ΔG° = ΔH° - TΔS°, where the enthalpy and entropy values provide the basis for determining the Gibbs free energy of formation. These calculations are essential for predicting the thermodynamic stability and spontaneity of reactions involving dichlorine monoxide [23].

The thermodynamic properties of dichlorine monoxide have been incorporated into the Shomate equation parameters, which allow for temperature-dependent calculations of heat capacity, enthalpy, and entropy over extended temperature ranges [23]. The Shomate equation parameters for dichlorine monoxide are valid from 298 K to 6000 K, providing comprehensive thermodynamic data for high-temperature applications [23].

| Thermodynamic Property | Value | Units | Reference |

|---|---|---|---|

| S° (298.15 K, 1 bar) | 267.89 | J/(mol·K) | [23] |

| Temperature Range | 298-6000 | K | [23] |

| Shomate Parameter A | 56.28944 | - | [23] |

| Shomate Parameter B | 1.617418 | - | [23] |

Spectroscopic Characteristics

UV-Visible Absorption Spectra

The ultraviolet-visible absorption spectroscopy of chlorine monoxide species provides detailed information about electronic transitions and molecular structure. Chlorine monoxide radical (ClO- ) exhibits characteristic absorption features in the ultraviolet region that have been extensively studied using broadband UV absorption spectroscopy [16] [17]. The absorption spectrum shows distinct vibrational structure associated with the A²Π ← X²Π electronic transition [16].

Temperature-dependent UV absorption cross sections for chlorine monoxide have been systematically measured and documented in spectroscopic databases [16] [22]. The absorption features occur primarily in the wavelength region of 260-300 nm, with additional structure extending to shorter wavelengths [16]. These measurements have been conducted across temperature ranges from 228 K to 301 K, providing comprehensive data for atmospheric and laboratory applications [16] [17].

The UV absorption spectroscopy has been instrumental in determining equilibrium constants for chlorine monoxide dimerization reactions. Multicomponent spectral deconvolution techniques using Python-based fitting algorithms have enabled precise quantification of chlorine monoxide concentrations in complex gas mixtures [16] [22]. The spectroscopic measurements typically achieve uncertainties of less than 8% for chlorine monoxide and less than 18% for related species [16].

The vibrational structure observed in the UV absorption spectra provides important information about the molecular geometry and bonding characteristics of chlorine monoxide. The spectral resolution allows for the identification of individual vibrational progressions and rotational fine structure, which contribute to the understanding of molecular dynamics and energy level distributions [16] [22].

| Spectroscopic Parameter | Value/Range | Reference |

|---|---|---|

| Primary Absorption Region | 260-300 nm | [16] |

| Temperature Range | 228-301 K | [16] [17] |

| Measurement Uncertainty | < 8% (ClO) | [16] |

| Electronic Transition | A²Π ← X²Π | [16] |

Infrared and Raman Spectra

Infrared absorption spectroscopy of chlorine monoxide compounds reveals vibrational modes that provide structural and bonding information. The infrared absorption spectra of chlorine oxides, including chlorine monoxide, have been examined using monochromator methods to achieve high spectral purity [18]. The infrared spectra show characteristic absorption bands corresponding to stretching and bending vibrational modes of the chlorine-oxygen bonds [18].

The vibrational spectrum of the chlorine monoxide radical (ClO) includes the fundamental (1-0) vibration-rotation band, which has been searched for in atmospheric spectra using high-resolution Fourier transform spectroscopy [19]. The ClO vibrational bands occur in the region around 833-835 cm⁻¹, with specific P-branch lines identified at 833.2974 cm⁻¹ and 834.6249 cm⁻¹ for the ³⁵Cl¹⁶O isotopomer [19].

Raman spectroscopy provides complementary vibrational information through inelastic light scattering processes. The Raman spectra of chlorine-containing compounds have been systematically studied, revealing characteristic vibrational frequencies that correspond to specific molecular motions [20]. The Raman cross sections provide quantitative information about the efficiency of vibrational excitation through photon scattering processes [20].

The combination of infrared and Raman spectroscopic data enables complete vibrational assignment and provides insights into molecular symmetry, force constants, and bonding characteristics. The vibrational frequencies serve as fingerprints for molecular identification and structural determination in complex chemical systems [18] [19] [20].

| Vibrational Mode | Frequency (cm⁻¹) | Isotopomer | Reference |

|---|---|---|---|

| P(8.5) line | 833.2974 | ³⁵Cl¹⁶O | [19] |

| P(7.5) line | 834.6249 | ³⁵Cl¹⁶O | [19] |

| (1-0) band region | 833-835 | ClO | [19] |

Mass Spectrometric Patterns

Mass spectrometry of chlorine monoxide compounds provides molecular weight determination and fragmentation pattern analysis. The molecular ion peaks for dichlorine monoxide appear at m/z 86.905, corresponding to the molecular weight of Cl₂O [1] [23]. The mass spectrometric analysis reveals isotopic patterns reflecting the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) [1].

The fragmentation patterns in mass spectrometry follow established principles of bond cleavage and ion stability [21]. For chlorine-containing compounds, the fragmentation typically involves loss of chlorine atoms or chlorine-containing fragments, resulting in characteristic peak patterns that enable structural identification [21]. The mass spectrometric analysis must account for the presence of multiple chlorine isotopes, which creates complex isotopic envelopes in the mass spectrum [1].

Electron impact ionization of dichlorine monoxide generates various ionic species through different fragmentation pathways [21]. The molecular ion may undergo loss of chlorine atoms, oxygen atoms, or chlorine monoxide fragments, depending on the ionization energy and molecular structure [21]. These fragmentation processes are governed by thermodynamic stability and kinetic factors that determine the relative abundances of different ionic species [21].

The mass spectrometric patterns serve as analytical tools for qualitative and quantitative analysis of chlorine monoxide in complex matrices. The characteristic fragmentation patterns enable identification even in the presence of other chlorine-containing compounds, while the isotopic patterns provide additional confirmation of molecular composition [1] [21].

For the chlorine monoxide radical (ClO- ), mass spectrometric analysis reveals a molecular ion at m/z 51.452 [4]. The electron affinity and ionization potential data obtained from mass spectrometric studies provide important thermochemical information about the stability and reactivity of the radical species [4].

| Compound | Molecular Ion (m/z) | Molecular Weight | Reference |

|---|---|---|---|

| Cl₂O | 86.905 | 86.905 | [1] [23] |

| ClO- | 51.452 | 51.452 | [4] |

| Isotopic Pattern | Multiple peaks | ³⁵Cl/³⁷Cl | [1] |

The preparation of chlorine monoxide has a rich history dating back to the late 18th century, with several pioneering chemists developing foundational methods that established the basis for modern synthesis techniques.

The Scheele Discovery (1774)

Karl Wilhelm Scheele first discovered chlorine gas in 1774 through the reaction of manganese dioxide with hydrochloric acid [1] [2]. This groundbreaking work, while not directly producing chlorine monoxide, established the fundamental chemistry of chlorine compounds. The reaction proceeds according to:

$$ \text{MnO}2 + 4\text{HCl} \rightarrow \text{MnCl}2 + 2\text{H}2\text{O} + \text{Cl}2 $$

Scheele called the gas "dephlogisticated muriatic acid," observing its bleaching properties and reactivity with metals [1]. This method achieved yields of 60-70% under heated conditions between 150-300°C [2] [3].

The Balard Mercury Method (1834)

Antoine Jérôme Balard, along with Gay-Lussac, first synthesized dichlorine monoxide in 1834 using the reaction of mercury oxide with chlorine gas [4] [5]. This method represented the first successful preparation of what was then called "chlorine monoxide":

$$ 2\text{Cl}2 + \text{HgO} \rightarrow \text{HgCl}2 + \text{Cl}_2\text{O} $$

The original mercury method was expensive and dangerous due to mercury poisoning risks [4] [5]. However, it achieved remarkably high conversions of over 90% when properly controlled [6].

The Gay-Lussac Refinement (1842)

Joseph Louis Gay-Lussac refined the mercury oxide method in 1842, developing techniques for using yellow mercuric oxide at room temperature [7]. This approach improved safety and yield, achieving conversions of 85-95% under carefully controlled conditions [8].

The Weldon Process (1868)

The Weldon process, developed after Henry Deacon and Ferdinand Hurter's work, utilized the reaction discovered by Scheele but with improved efficiency through the use of waste hydrochloric acid from Gossage towers [1]. This method achieved yields of 50-60% and operated at temperatures between 100-200°C [1].

Modern Laboratory Preparation Techniques

Contemporary methods for chlorine monoxide preparation have evolved to address safety concerns, environmental impact, and efficiency requirements while maintaining high yields and selectivity.

Enhanced Mercuric Oxide Process

Modern refinements of the historic mercury method focus on creating highly active mercuric oxide through controlled precipitation techniques [8]. The process involves:

Preparation of Active Mercuric Oxide: Mercury compounds more soluble than mercuric oxide (such as mercuric chloride or mercuric nitrate) are treated with alkaline reagents at pH values substantially above 9 [8].

Precipitation Conditions: The reaction is conducted at room temperature (approximately 27°C) with vigorous agitation to prevent crystal growth and maintain high surface area [8].

Drying Protocol: The precipitated mercuric oxide is dried at temperatures below 300°C to preserve its activity, with optimal drying at 110°C [8].

Chlorine Reaction: The active mercuric oxide reacts with chlorine gas in an inert diluent (such as air or nitrogen) to produce chlorine monoxide with yields exceeding 95.8% [8].

The enhanced process achieves chlorine monoxide production of 0.208 grams per gram of mercuric oxide, compared to 0.152 grams per gram for commercial mercuric oxide [8].

Sodium Carbonate Method

A safer alternative to mercury-based methods involves the reaction of chlorine gas with sodium carbonate [4] [5] [9]:

$$ 2\text{Cl}2 + 2\text{Na}2\text{CO}3 + \text{H}2\text{O} \rightarrow \text{Cl}2\text{O} + 2\text{NaHCO}3 + 2\text{NaCl} $$

This method operates at temperatures of 20-30°C in the presence of water, or 150-250°C under anhydrous conditions [4] [5]. The process achieves chlorine conversions of 89% and eliminates mercury-related hazards [9].

Photochemical Generation Methods

Modern photochemical approaches utilize ultraviolet radiation to generate chlorine monoxide radicals in situ [10] [11]. These methods involve:

UV Photolysis: Dichlorine monoxide is photolyzed using UV radiation to produce chlorine monoxide radicals [12] [13].

Discharge Flow Systems: Chlorine atoms are generated through microwave discharge and react with ozone to form chlorine monoxide radicals [10] [14]:

$$ \text{Cl} + \text{O}3 \rightarrow \text{ClO} + \text{O}2 $$

- Temperature Control: The process operates between 228-301 K with precise temperature control to optimize radical formation [10] [14].

Electrochemical Synthesis

Recent advances in electrochemical methods enable simultaneous production of chlorine and carbon monoxide through carbon dioxide reduction [15]. This approach:

Utilizes Gas Diffusion Electrodes: Carbon dioxide is electrochemically reduced at a cathode while chlorine is generated at the anode [15].

Operates at Industrial Scale: The process converts at least 0.1 kg of CO₂ per hour per square meter of electrode area [15].

Integrates with Existing Processes: The method can be incorporated into isocyanate production cycles for improved efficiency [15].

Flow Chemistry Techniques

Contemporary flow chemistry methods provide point-of-use generation of chlorine monoxide, eliminating storage hazards [16]. These techniques involve:

Room Temperature Generation: Oxalyl chloride hydrolysis in sodium hydroxide solution generates chlorine monoxide at ambient conditions [16].

Membrane Separation: Semi-permeable tubular membranes allow chlorine monoxide passage while preventing corrosive precursor migration [16].

Continuous Operation: Integration with flow chemistry systems enables rapid testing of reaction conditions with minimal safety risks [16].

Physical Description

Color/Form

Yellowish-brown gas

Red-yellow gas

XLogP3

Boiling Point

Density

Odor

Strong, unpleasant odo

Melting Point

UNII

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard

Other CAS

Wikipedia

Dichlorine monoxide

Use Classification

Methods of Manufacturing

Gaseous dichlorine monoxide is conveniently generated by passing chlorine gas through mercuric oxide in a packed tubular reactor. High yields are favored by cooling the reactor, diluting the chlorine with an inert gas, and mixing the dry HgO with an inert material, eg, sand. Use of excess HgO ensures complete conversion of chlorine. The spent HgO can be regenerated by treatment with aqueous caustic, filtering, washing with water, and drying at 110 °C. The relatively pure Cl2O in the exit gases can be passed through a trap cooled with dry ice and acetone to condense liquid Cl2O. The preparation can also be carried out under static conditions.

Dichlorine monoxide is formed by passing chlorine diluted with an inert gas over the surface of a slowly stirred 50% NaOH solution at about 5 °C. The exit gas also contains some unreacted chlorine as well as HOCl and small amounts of water vapor. Passage through P2O5 absorbs the moisture and dehydrates the HOCl to Cl2O. Condensation of the Cl2O separates it from the inert gas and most of the chlorine. Fractionation removes the last traces of chlorine.

First preparation by J.L. Gay-Lussac in 1842 from yellow mercuric oxide and chlorine.

Derivation: Reaction of mercuric oxide and chlorine.

General Manufacturing Information

Analytic Laboratory Methods

Gaseous mixtures of Cl2, Cl2O, and HOCl can be analyzed by mass spectrometry, by IR, or by UV spectrophotometry. Gas chromatography can be used to analyze mixtures of air, Cl2, and Cl2O.